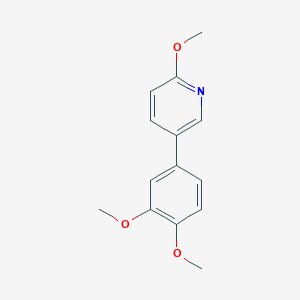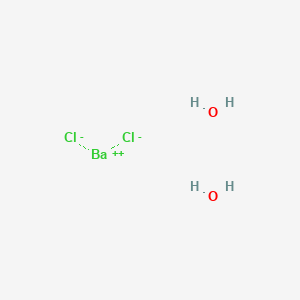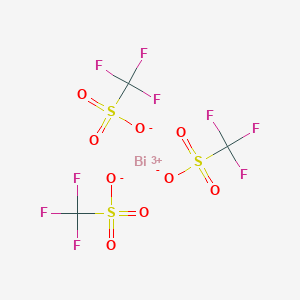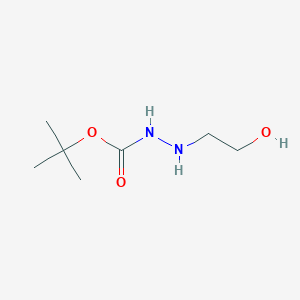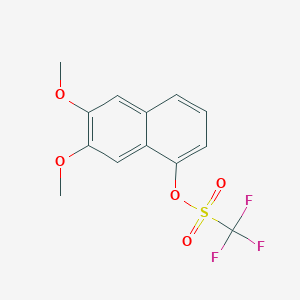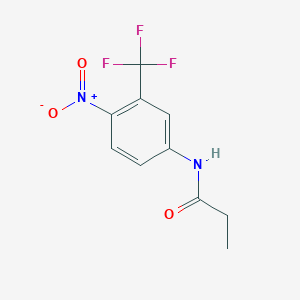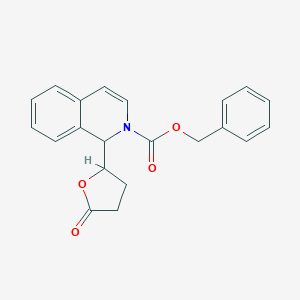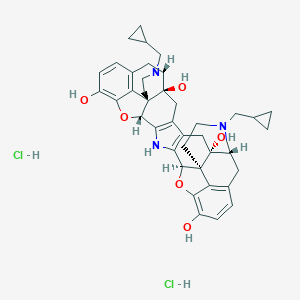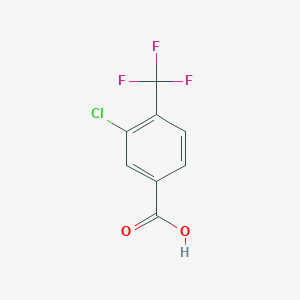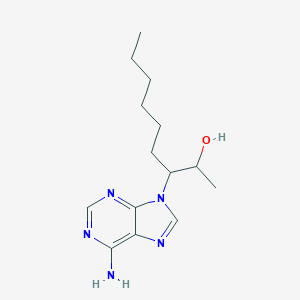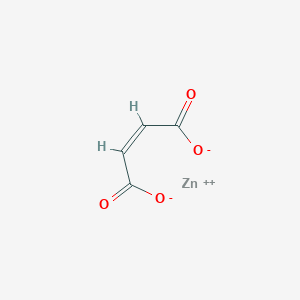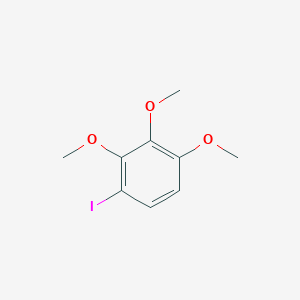![molecular formula C11H12ClNO2 B052682 N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide CAS No. 124958-88-9](/img/structure/B52682.png)
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide, also known as CAF, is a chemical compound that has been widely studied for its potential applications in scientific research. CAF is a small molecule that is easy to synthesize and has a unique structure that allows it to interact with biological systems in a variety of ways. In
Mecanismo De Acción
The mechanism of action of N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide is not fully understood, but it is thought to interact with biological systems through the formation of covalent bonds with proteins and other biomolecules. N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to inhibit histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting histone deacetylases, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide can alter gene expression patterns and affect cellular processes such as cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application and dosage. In cancer research, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death. In neuroscience, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to enhance acetylcholine receptor function and improve cognitive function in animal models of Alzheimer's disease. In medicinal chemistry, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used as a building block for the synthesis of novel compounds with a range of potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has several advantages for use in lab experiments, including its ease of synthesis, low cost, and unique chemical structure. However, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide also has limitations, including its potential toxicity and the need for careful handling and disposal. Additionally, the specific biological effects of N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide can vary depending on the dosage and method of administration, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide, including the development of novel compounds based on its structure, the exploration of its potential therapeutic applications in a range of diseases, and the study of its mechanism of action at the molecular level. Additionally, there is a need for further research into the safety and toxicity of N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide, as well as its potential environmental impact. Overall, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide is a promising compound with a wide range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used in a wide range of scientific research applications, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In neuroscience, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used to study the role of acetylcholine receptors in the brain and to develop new drugs for the treatment of Alzheimer's disease. In cancer research, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used to study the role of histone deacetylases in cancer cell growth and to develop new cancer therapies.
Propiedades
Número CAS |
124958-88-9 |
|---|---|
Nombre del producto |
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide |
Fórmula molecular |
C11H12ClNO2 |
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide |
InChI |
InChI=1S/C11H12ClNO2/c1-2-13(8-14)10-6-4-3-5-9(10)11(15)7-12/h3-6,8H,2,7H2,1H3 |
Clave InChI |
SSIWEDYBQBOXHA-UHFFFAOYSA-N |
SMILES |
CCN(C=O)C1=CC=CC=C1C(=O)CCl |
SMILES canónico |
CCN(C=O)C1=CC=CC=C1C(=O)CCl |
Sinónimos |
Formamide, N-[2-(chloroacetyl)phenyl]-N-ethyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

